molecular formula C17H25BrN2O2 B15145955 tert-Butyl 3-({[2-(4-bromophenyl)ethyl]amino}methyl)azetidine-1-carboxylate CAS No. 887589-93-7

tert-Butyl 3-({[2-(4-bromophenyl)ethyl]amino}methyl)azetidine-1-carboxylate

Cat. No.: B15145955
CAS No.: 887589-93-7
M. Wt: 369.3 g/mol
InChI Key: FGHIWZALXZWNQV-UHFFFAOYSA-N
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Description

1-BOC-3-([2-(4-BROMO-PHENYL)-ETHYLAMINO]-METHYL)-AZETIDINE is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BOC-3-([2-(4-BROMO-PHENYL)-ETHYLAMINO]-METHYL)-AZETIDINE typically involves the following steps:

    Protection of the amine group: The starting material, 3-azetidine, is protected using tert-butoxycarbonyl (BOC) to form 1-BOC-3-azetidine.

    Formation of the intermediate: The protected azetidine is then reacted with 2-(4-bromo-phenyl)-ethylamine under suitable conditions to form the intermediate product.

    Final product formation: The intermediate is further reacted with formaldehyde to yield the final product, 1-BOC-3-([2-(4-BROMO-PHENYL)-ETHYLAMINO]-METHYL)-AZETIDINE.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

1-BOC-3-([2-(4-BROMO-PHENYL)-ETHYLAMINO]-METHYL)-AZETIDINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-BOC-3-([2-(4-BROMO-PHENYL)-ETHYLAMINO]-METHYL)-AZETIDINE has several scientific research applications, including:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: Employed in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-BOC-3-([2-(4-BROMO-PHENYL)-ETHYLAMINO]-METHYL)-AZETIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-BOC-3-([2-(4-CHLORO-PHENYL)-ETHYLAMINO]-METHYL)-AZETIDINE
  • 1-BOC-3-([2-(4-FLUORO-PHENYL)-ETHYLAMINO]-METHYL)-AZETIDINE
  • 1-BOC-3-([2-(4-METHYL-PHENYL)-ETHYLAMINO]-METHYL)-AZETIDINE

Uniqueness

1-BOC-3-([2-(4-BROMO-PHENYL)-ETHYLAMINO]-METHYL)-AZETIDINE is unique due to the presence of the bromine atom in the phenyl ring, which imparts distinct electronic and steric properties

Properties

CAS No.

887589-93-7

Molecular Formula

C17H25BrN2O2

Molecular Weight

369.3 g/mol

IUPAC Name

tert-butyl 3-[[2-(4-bromophenyl)ethylamino]methyl]azetidine-1-carboxylate

InChI

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-11-14(12-20)10-19-9-8-13-4-6-15(18)7-5-13/h4-7,14,19H,8-12H2,1-3H3

InChI Key

FGHIWZALXZWNQV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)CNCCC2=CC=C(C=C2)Br

Origin of Product

United States

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